

Technical Guide: Z-Homophe-OH (N-Benzylloxycarbonyl-Homophenylalanine)

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Compound of Interest

Compound Name: **Z-Homophe-OH**

Cat. No.: **B556137**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH is the commonly used laboratory nomenclature for N-Benzylloxycarbonyl-homophenylalanine. The "Z" designation refers to the benzylloxycarbonyl (Cbz) protecting group attached to the amine of homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, an analog of phenylalanine with an additional methylene group in its side chain. As a protected amino acid, **Z-Homophe-OH** is a crucial building block in synthetic organic chemistry, particularly in the solution-phase and solid-phase synthesis of peptides. Its application is significant in drug discovery and development, where the incorporation of unnatural amino acids like homophenylalanine into peptide sequences can enhance proteolytic stability, modify receptor binding affinity, and improve pharmacokinetic profiles.^[1] Homophenylalanine itself is a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used in the management of hypertension and congestive heart failure.^{[2][3]}

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Z-Homophe-OH**, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of **Z-Homophe-OH** can vary slightly depending on the stereochemistry (L- or D-isomer). The following tables summarize the available data for the L- and D-isomers.

Chemical Identification

Identifier	Z-L-Homophe-OH	Z-D-Homophe-OH
Synonyms	(S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine	(R)-2-(Z-amino)-4-phenylbutyric acid, CBZ-D-HOMOPHENYL-ALA
CAS Number	127862-89-9 ^{[4][5]}	138812-70-1
Molecular Formula	C ₁₈ H ₁₉ NO ₄ ^{[4][5]}	C ₁₈ H ₁₉ NO ₄
Molecular Weight	313.35 g/mol ^{[4][5]}	313.35 g/mol
InChI Key	GUWSQYJXSRIJCI-INIZCTEOSA-N ^[5]	Not readily available
SMILES	OC(=O)--INVALID-LINK--NC(=O)OCc2cccc2 ^[5]	Not readily available

Physicochemical Data

Property	Z-L-Homophe-OH	Z-D-Homophe-OH
Physical Form	White to off-white powder/solid	Not specified
Melting Point	Data not available	Not specified
Boiling Point	Data not available	521.2±50.0 °C at 760 mmHg
Density	Data not available	1.2±0.1 g/cm ³
pKa	Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this.	Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this.
Solubility	Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMF, and DMSO.	Soluble in organic solvents.

Experimental Protocols

Detailed experimental data for **Z-Homophe-OH** is not extensively published. The following protocols are based on general and established methods for the synthesis and analysis of N-Cbz protected amino acids and should be optimized for specific laboratory conditions.

Synthesis of Z-Homophe-OH (Schotten-Baumann Reaction)

The standard method for introducing a benzyloxycarbonyl (Cbz) protecting group onto an amino acid is the Schotten-Baumann reaction. This involves the acylation of the amino group with benzyl chloroformate under basic conditions.

Materials:

- L- or D-Homophenylalanine

- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF) or Dioxane
- Water
- Ethyl acetate
- Hydrochloric acid (HCl) or Citric acid
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve homophenylalanine (1.0 eq) in a 1:1 mixture of THF and water.
- **Basification:** Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
- **Protection:** Add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled solution while maintaining vigorous stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up:**
 - Remove the organic solvent (THF) under reduced pressure.
 - Wash the remaining aqueous solution with ethyl acetate to remove unreacted benzyl chloroformate.
 - Cool the aqueous layer to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid or citric acid. A white precipitate should form.
- **Isolation:**

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude **Z-Homophe-OH** can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of the product.

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Common systems include:
 - Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v)
 - Ethyl acetate:Hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to suppress ionization of the carboxylic acid.
- Visualization:
 - UV Light (254 nm): The Cbz group and the phenyl ring of homophenylalanine are UV active, allowing for visualization as dark spots on a fluorescent background.
 - Staining:
 - Potassium Permanganate Stain: Stains compounds that can be oxidized.

- Ninhydrin Stain: The starting material (homophenylalanine) will stain (typically purple/yellow), while the fully protected product (**Z-Homophe-OH**) will not. This is useful for confirming the consumption of the starting material.

Reversed-phase HPLC is the standard method for determining the purity of **Z-Homophe-OH**.

- Column: A C18 or Phenyl-Hexyl column is suitable. The Phenyl-Hexyl column may offer enhanced selectivity due to π - π interactions with the aromatic rings in the molecule.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.
- Detection: UV detection at 254 nm and 280 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

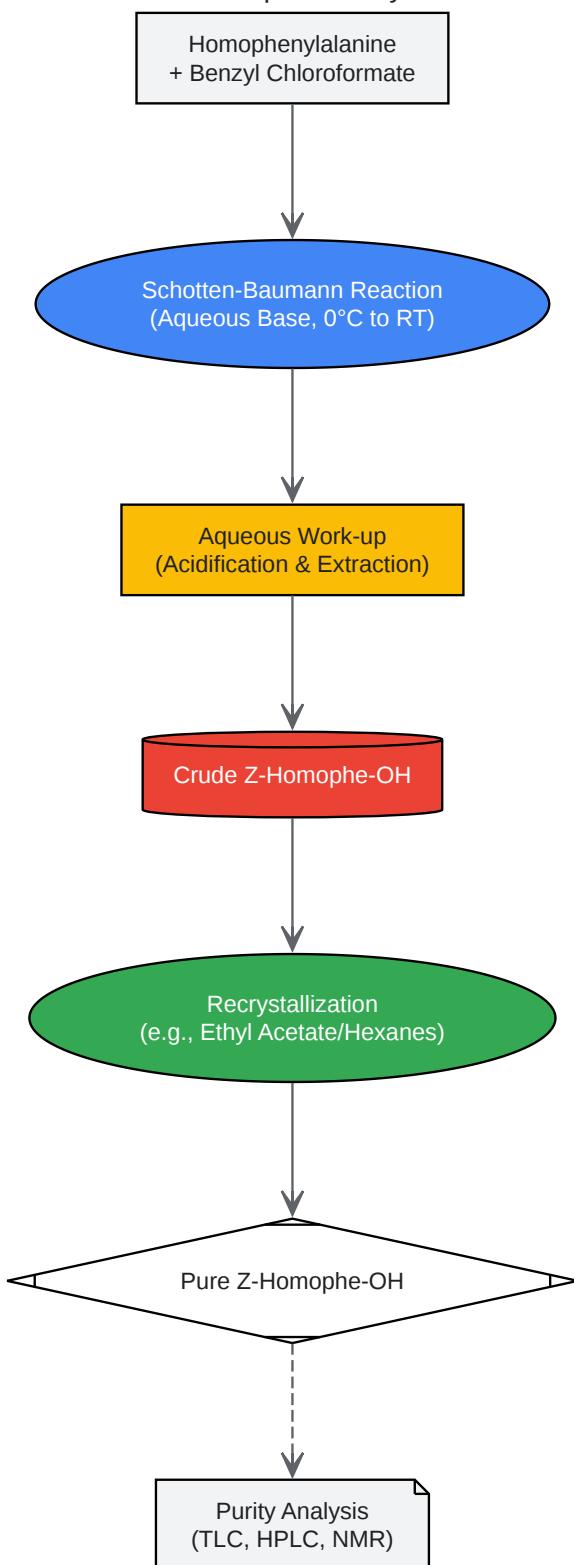
Biological Activity and Signaling Pathways

As a protected amino acid, **Z-Homophe-OH** is primarily a synthetic intermediate. There is no direct evidence in the scientific literature to suggest that **Z-Homophe-OH** itself has significant biological activity or is directly involved in any signaling pathways. Its utility lies in its incorporation into larger peptide structures. The resulting peptides, containing the homophenylalanine residue, have been shown to possess immunomodulatory properties. For instance, analogues of Cyclolinopeptide A, where phenylalanine is replaced by homophenylalanine, have demonstrated the ability to suppress the production of tumor necrosis factor-alpha (TNF- α), indicating potential therapeutic applications in inflammatory and autoimmune diseases.^[6]

Visualizations

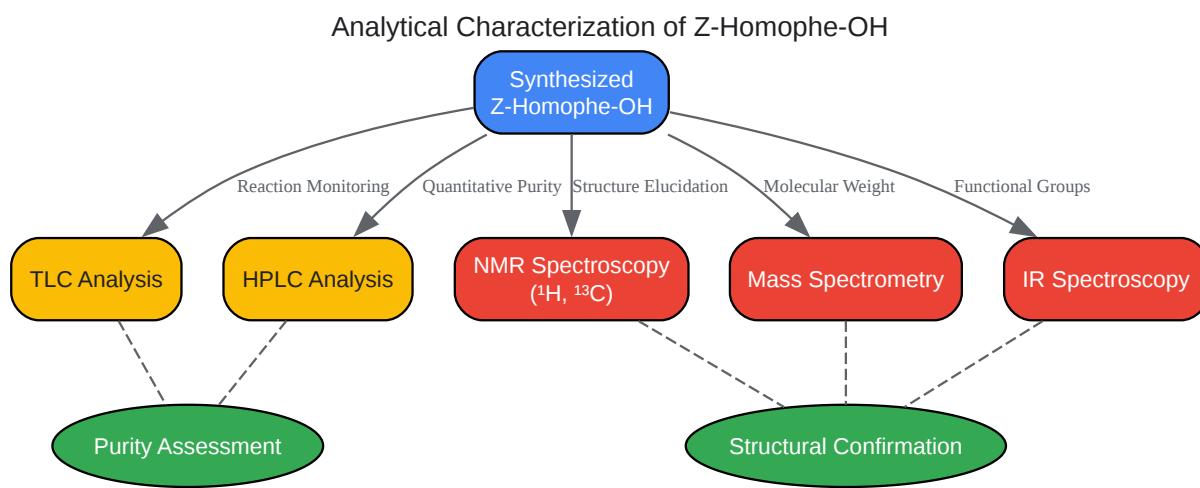
Synthesis and Purification Workflow of **Z-Homophe-OH**

General Workflow for Z-Homophe-OH Synthesis and Purification

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Caption: General workflow for the synthesis and purification of **Z-Homophe-OH**.

Logical Relationship for Analytical Characterization



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Caption: Logical flow for the analytical characterization of **Z-Homophe-OH**.

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